molecular formula C14H18N2O3S B11096554 Ethyl 4-(morpholine-4-carbothioylamino)benzoate

Ethyl 4-(morpholine-4-carbothioylamino)benzoate

Cat. No.: B11096554
M. Wt: 294.37 g/mol
InChI Key: DPDJFIFQGIOISE-UHFFFAOYSA-N
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Description

Ethyl 4-[(morpholinocarbothioyl)amino]benzoate is a chemical compound with the molecular formula C14H18N2O3S. It is known for its unique structure, which includes a morpholine ring and a carbothioyl group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(morpholinocarbothioyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with morpholine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Ethyl 4-aminobenzoate is reacted with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate intermediate.

    Step 2: The dithiocarbamate intermediate is then reacted with morpholine to yield ethyl 4-[(morpholinocarbothioyl)amino]benzoate.

Industrial Production Methods

Industrial production of ethyl 4-[(morpholinocarbothioyl)amino]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(morpholinocarbothioyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(morpholinocarbothioyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(morpholinocarbothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(morpholinocarbothioyl)amino]benzoate is unique due to its specific combination of a morpholine ring and a carbothioyl group attached to a benzoate ester. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

ethyl 4-(morpholine-4-carbothioylamino)benzoate

InChI

InChI=1S/C14H18N2O3S/c1-2-19-13(17)11-3-5-12(6-4-11)15-14(20)16-7-9-18-10-8-16/h3-6H,2,7-10H2,1H3,(H,15,20)

InChI Key

DPDJFIFQGIOISE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCOCC2

Origin of Product

United States

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